(NZ)-4-chloro-N-[1-[2-(4-nitrophenyl)ethyl]piperidin-2-ylidene]benzenesulfonamide

Sigma receptor TSPO Off-target profiling

(NZ)-4-chloro-N-[1-[2-(4-nitrophenyl)ethyl]piperidin-2-ylidene]benzenesulfonamide, widely known as W-18 (CAS 93101-02-1), is a synthetic piperidin-2-ylidene benzenesulfonamide originally synthesized in the 1980s at the University of Alberta as part of an academic analgesic drug discovery program encompassing 32 W-series compounds. With a molecular formula of C19H20ClN3O4S, a molecular weight of 421.90 g/mol, and a melting point of 157–158 °C, W-18 is structurally related to the μ-opioid agonist fentanyl but is distinguished by an aryl sulfonamide group that renders the piperidine nitrogen atom nonbasic—a critical structural feature that abolishes classical opioid pharmacophore interactions.

Molecular Formula C19H20ClN3O4S
Molecular Weight 421.9 g/mol
Cat. No. B13735510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(NZ)-4-chloro-N-[1-[2-(4-nitrophenyl)ethyl]piperidin-2-ylidene]benzenesulfonamide
Molecular FormulaC19H20ClN3O4S
Molecular Weight421.9 g/mol
Structural Identifiers
SMILESC1CCN(C(=NS(=O)(=O)C2=CC=C(C=C2)Cl)C1)CCC3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C19H20ClN3O4S/c20-16-6-10-18(11-7-16)28(26,27)21-19-3-1-2-13-22(19)14-12-15-4-8-17(9-5-15)23(24)25/h4-11H,1-3,12-14H2/b21-19-
InChIKeyBKRSVROQVRTSND-VZCXRCSSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

W-18 (CAS 93101-02-1): Certified Reference Material and Fentanyl-Related Sulfonamide for Forensic and Pharmacological Research


(NZ)-4-chloro-N-[1-[2-(4-nitrophenyl)ethyl]piperidin-2-ylidene]benzenesulfonamide, widely known as W-18 (CAS 93101-02-1), is a synthetic piperidin-2-ylidene benzenesulfonamide originally synthesized in the 1980s at the University of Alberta as part of an academic analgesic drug discovery program encompassing 32 W-series compounds [1]. With a molecular formula of C19H20ClN3O4S, a molecular weight of 421.90 g/mol, and a melting point of 157–158 °C, W-18 is structurally related to the μ-opioid agonist fentanyl but is distinguished by an aryl sulfonamide group that renders the piperidine nitrogen atom nonbasic—a critical structural feature that abolishes classical opioid pharmacophore interactions [1][2]. Although W-18 was historically reported to exhibit extreme antinociceptive potency (IC50 = 3.7 ng/kg in the mouse phenylquinone writhing assay versus 38 μg/kg for morphine), contemporary comprehensive pharmacological profiling has revealed no significant activity at μ, δ, κ, or nociceptin opioid receptors [1]. W-18 is currently available as a Certified Reference Material (CRM) manufactured and tested to meet ISO/IEC 17025 and ISO 17034 international standards, intended exclusively for forensic and research applications .

Why W-18 Cannot Be Substituted with W-15, W-19, or Other In-Class Analogs in Research and Forensic Workflows


The W-series compounds (W-1 through W-32) exhibit profoundly divergent pharmacological profiles that cannot be predicted from structural similarity alone [1]. W-18 and its closest analog W-15 differ by a single 4-nitro substituent on the N-phenethyl group, yet this minimal structural variation produces a complete functional divergence: W-18 displays weak binding to sigma receptors and the translocator protein (TSPO; Ki = 271 nM), whereas W-15 instead exhibits competitive antagonist activity at 5-HT2A (pA2 = 7.20), 5-HT2B (pA2 = 5.38), and 5-HT2C (pA2 = 6.88) serotonin receptors [1][2]. Furthermore, W-19 (the downstream metabolite) yields a distinct analgesic IC50 of 34 ng/kg in the phenylquinone writhing assay—approximately 9-fold less potent than the originally reported W-18 value of 3.7 ng/kg [1]. Critically, both W-18 and W-15 lack any detectable opioid receptor activity at concentrations up to 10,000 nM, fundamentally differentiating them from fentanyl and rendering them unsuitable as fentanyl surrogates in opioid receptor assays [1]. Any procurement or research selection among these analogs without compound-specific pharmacological verification risks invalid experimental conclusions.

Quantitative Differential Evidence for W-18 Procurement: Head-to-Head Comparisons with W-15, Fentanyl, and Morphine


Sigma Receptor and TSPO Binding: W-18's Divergent Off-Target Profile Versus W-15's 5-HT2 Antagonism

In direct head-to-head radioligand binding assays conducted within the same study, W-18 (4-nitro analog) displayed weak but measurable binding to sigma receptors and the peripheral benzodiazepine receptor/translocator protein (TSPO) with a Ki of 271 nM [1]. In contrast, W-15 (des-nitro analog) showed no significant sigma/TSPO binding but instead exhibited competitive antagonist activity at 5-HT2 serotonin receptor subtypes, with Schild analysis-derived pA2 values of 7.20 at 5-HT2A, 5.38 at 5-HT2B, and 6.88 at 5-HT2C receptors [1][2]. This complete functional divergence—arising from the presence or absence of a single 4-nitro substituent—demonstrates that W-18 and W-15 are not interchangeable for any assay targeting sigma receptors, TSPO, or serotonergic pathways.

Sigma receptor TSPO Off-target profiling 5-HT2 receptor

Absence of Opioid Receptor Activity: Critical Differentiation from Fentanyl Across All Four Opioid Subtypes

Despite being historically classified as a fentanyl analog, W-18 showed no detectable agonist, antagonist, or allosteric modulator activity at any of the four human opioid receptor subtypes—μ (MOR), δ (DOR), κ (KOR), and nociceptin (NOP)—at concentrations up to 10,000 nM in both Gi-mediated cAMP inhibition and β-arrestin recruitment assays [1]. This stands in stark contrast to fentanyl, which acts as a potent μ-opioid agonist (EC50 in the low nanomolar range at MOR) [1]. The absence of opioid activity is mechanistically explained by the aryl sulfonamide substitution on the piperidine nitrogen, which eliminates the basic tertiary amine required for ionic interaction with the conserved Asp residue in opioid receptor orthosteric binding pockets [1].

Opioid receptor μ-opioid Fentanyl analog Arrestin recruitment

In Vivo Analgesic Activity: Reproducibility Failure Between Original Patent Claims and Independent Replication

The original patent literature reported W-18 as an extraordinarily potent analgesic in the mouse phenylquinone writhing assay, with an IC50 of 3.7 ng/kg—approximately 10,000-fold more potent than morphine (IC50 = 38 μg/kg) . However, an independent replication study by Huang et al. (2017) found that W-18 at doses of 0.1 and 1 mg/kg administered subcutaneously produced no significant antinociceptive effect in either the radiant heat tail-flick assay or the acetic acid-induced writhing assay in CD-1 mice (n = 10 per group; ANOVA revealed no significant differences among groups or times for tail-flick; Student's t-test showed no significant differences between saline and W-18 groups for writhing) [1]. This represents a complete failure to replicate the originally claimed analgesic activity at doses up to 270,000-fold higher than the reported IC50.

Antinociception Tail-flick assay Writhing assay Reproducibility

hERG Potassium Channel Inhibition: Shared Cardiovascular Liability Differentiating W-18 from Fentanyl in Safety Screening

Both W-18 and W-15 were found to inhibit binding to the hERG (human Ether-à-go-go-Related Gene) potassium channel at micromolar affinity, suggesting a potential for cardiac arrhythmia at elevated doses [1]. This hERG inhibition is notable because it is not a property shared by fentanyl at therapeutic or even supratherapeutic concentrations; fentanyl is generally considered to have a low hERG liability [1]. The hERG inhibition by W-18, combined with its extensive hepatic metabolism via N-dealkylation to nor-W-18 (which also lacks opioid activity), indicates that W-18's toxicological profile is dominated by non-opioid, off-target effects—a critical consideration for forensic toxicology interpretation and for any laboratory handling the compound [1].

hERG inhibition Cardiotoxicity Cardiovascular safety Drug-induced arrhythmia

Broad GPCR-ome Selectivity Profiling: PRESTO-Tango Screen Confirms Clean Background for W-18 as a Negative Control

W-18 was screened against essentially all druggable G protein-coupled receptors (GPCRs) in the human genome using the PRESTO-Tango platform and was found to have no significant agonist activity at any human druggable GPCR [1]. The only reproducible activity detected was the weak sigma receptor/TSPO binding (Ki = 271 nM) identified in follow-up radioligand binding assays [1]. In silico predictions using the Similarity Ensemble Approach (SEA) suggested weak potential activity at H3 histamine receptors, but this was not confirmed experimentally in radioligand binding studies [1]. This broad inactivity across the GPCR-ome establishes W-18 as a pharmacologically 'silent' compound relative to most neurotransmitter receptors, making it suitable as a negative control compound in GPCR screening cascades.

PRESTO-Tango GPCR profiling Selectivity Negative control

Metabolic Fate and Nor-W-18 Metabolite: Implications for Forensic Quantification and Toxicological Interpretation

W-18 undergoes extensive first-pass metabolism via N-dealkylation to its primary metabolite nor-W-18 (desphenethyl-W-18), as demonstrated in both mouse and human liver microsome incubations [1]. Critically, the pooled metabolites of W-18—tested at concentrations corresponding to an initial W-18 concentration of 1 μM—showed no opioid receptor binding activity when evaluated against murine opioid receptors expressed in CHO cells [1]. This metabolic profile has practical implications for forensic quantification: W-18 itself may be undetectable in biological matrices post-mortem or post-exposure, necessitating targeted analysis of nor-W-18 as the primary analytical marker. Certified reference materials for nor-W-18 (Item No. 19713, Cayman Chemical) and its deuterated internal standard nor-W-18-d4 (Item No. 20317) are available to support LC-MS/MS method development .

Metabolism Nor-W-18 N-dealkylation Forensic toxicology

Validated Application Scenarios for W-18 (CAS 93101-02-1) in Forensic, Pharmacological, and Analytical Research


Forensic Toxicology: Quantitative LC-MS/MS Reference Standard for Novel Psychoactive Substance Screening

W-18 CRM (Item No. 15480 or 19483) serves as the primary analytical reference standard for forensic laboratories developing and validating quantitative methods for W-18 detection in whole blood, urine, and tissue matrices. A validated LC-MS/MS method for simultaneous quantification of seven synthetic opioids including W-18 and W-15 in whole blood has been established in accordance with SWGTOX standard practices . Given that W-18 is extensively metabolized to nor-W-18 via hepatic N-dealkylation, forensic protocols must pair the W-18 parent CRM with nor-W-18 and nor-W-18-d4 internal standards to avoid false negatives in post-metabolism biological samples . The CRM's ISO/IEC 17025 and ISO 17034 certifications provide the metrological traceability required for forensic reporting and courtroom admissibility .

Pharmacological Research: Negative Control Compound for Opioid Receptor Screening Cascades

W-18's comprehensively demonstrated lack of agonist, antagonist, and allosteric modulator activity at μ, δ, κ, and nociceptin opioid receptors at concentrations up to 10,000 nM makes it an ideal negative control compound for opioid receptor screening programs . Unlike fentanyl, which produces robust MOR activation and cannot serve as a negative control, W-18 provides a structurally fentanyl-related reference that validates assay specificity by confirming the absence of false-positive signals in Gi-cAMP and β-arrestin recruitment readouts . The PRESTO-Tango broad GPCR profiling further supports its use as a negative control across multiple aminergic and peptidergic GPCR targets, with the sole caveat of weak sigma/TSPO binding (Ki = 271 nM) requiring acknowledgment in sigma receptor-focused assays . Procurement of W-18 CRM rather than W-15 is essential for this application, as W-15's 5-HT2 antagonist activity (pA2 = 7.20 at 5-HT2A) would confound serotonergic target screening .

Medicinal Chemistry: Structure-Activity Relationship (SAR) Reference for Sulfonamide-Based Scaffold Design

The W-series provides a defined SAR dataset for medicinal chemists exploring the effects of aryl sulfonamide substitution on piperidine-based scaffolds. W-18 (4-nitro-substituted) and W-15 (des-nitro) serve as a minimal structural pair demonstrating that a single nitro group substitution on the N-phenethyl moiety determines the complete divergence between sigma/TSPO binding (W-18, Ki = 271 nM) and 5-HT2 competitive antagonism (W-15, pA2 at 5-HT2A = 7.20) . The non-basic piperidine nitrogen (pKa suppressed by the sulfonamide electron-withdrawing group) is the key structural feature that abolishes opioid receptor binding while retaining permeability for non-opioid targets . This SAR template is directly relevant to drug discovery programs seeking to eliminate opioid liability from piperidine-containing lead series. Procurement of authenticated W-18 CRM ensures that SAR conclusions are drawn from correctly identified and pure compound rather than from mislabeled or degraded material.

Analytical Chemistry: System Suitability and Method Calibration for Emerging Drug of Abuse Panels

W-18 CRM supports analytical method development as a system suitability standard for chromatographic separation and mass spectrometric detection of fentanyl-related designer drugs. The compound's defined physicochemical properties—molecular formula C19H20ClN3O4S, molecular weight 421.90 g/mol, melting point 157–158 °C, and characteristic isotopic pattern from the chlorine atom (³⁵Cl/³⁷Cl ratio)—provide unambiguous identification markers for LC-MS and GC-MS method verification . Spectral reference data including FTIR, Raman, and GC-MS spectra are publicly available through SpectraBase (Source of Sample: Cayman Chemical Company, Catalog Number 15480), enabling instrument qualification and spectral library building . The CRM certification (ISO 17025/ISO 17034) ensures batch-to-batch consistency essential for longitudinal forensic monitoring programs tracking W-18 emergence patterns across jurisdictions .

Quote Request

Request a Quote for (NZ)-4-chloro-N-[1-[2-(4-nitrophenyl)ethyl]piperidin-2-ylidene]benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.